molecular formula C31H44K2O18S2 B12806213 Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

Cat. No.: B12806213
M. Wt: 847.0 g/mol
InChI Key: FPJGZZYAZUKPAD-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gummiferin can be synthesized through the pyrolytic conversion of atractyloside. This process involves heating atractyloside to induce decarboxylation, resulting in the formation of gummiferin . The reaction conditions typically include high temperatures and the presence of specific catalysts to facilitate the conversion.

Industrial Production Methods

Industrial production of gummiferin involves the extraction of the compound from the roots of Atractylis gummifera. The roots are harvested, dried, and subjected to various extraction techniques, such as solid-phase extraction and high-performance liquid chromatography, to isolate and purify gummiferin .

Chemical Reactions Analysis

Types of Reactions

Gummiferin undergoes several types of chemical reactions, including:

    Oxidation: Gummiferin can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert gummiferin into its reduced forms.

    Substitution: Gummiferin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving gummiferin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from the reactions of gummiferin include various oxidized and reduced derivatives, as well as substituted compounds. These products have been studied for their biological and chemical properties .

Scientific Research Applications

Gummiferin has been extensively studied for its applications in various fields:

Mechanism of Action

Gummiferin exerts its effects by inhibiting the adenine nucleotide translocation in mitochondria. This inhibition disrupts the normal function of the mitochondrial membrane, leading to a decrease in ATP production and an increase in reactive oxygen species. The molecular targets of gummiferin include the adenine nucleotide translocase, which is responsible for the exchange of ADP and ATP across the mitochondrial membrane .

Comparison with Similar Compounds

Gummiferin is similar to other diterpene glycosides, such as atractyloside and atractyligenin. it is unique due to the presence of an additional carboxyl group, which gives it distinct chemical and biological properties . The similar compounds include:

Gummiferin’s unique structure and properties make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C31H44K2O18S2

Molecular Weight

847.0 g/mol

IUPAC Name

dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

FPJGZZYAZUKPAD-UHFFFAOYSA-L

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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